Colubrin

Catalog No.
S8555680
CAS No.
87834-09-1
M.F
C48H76O18
M. Wt
941.1 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Colubrin

CAS Number

87834-09-1

Product Name

Colubrin

IUPAC Name

[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl] acetate

Molecular Formula

C48H76O18

Molecular Weight

941.1 g/mol

InChI

InChI=1S/C48H76O18/c1-22(2)15-24-16-46(8,57)39-25-9-10-30-44(6)13-12-31(43(4,5)29(44)11-14-45(30,7)47(25)20-48(39,66-24)60-21-47)63-41-38(61-23(3)50)36(27(52)19-59-41)64-42-37(34(55)33(54)28(17-49)62-42)65-40-35(56)32(53)26(51)18-58-40/h15,24-42,49,51-57H,9-14,16-21H2,1-8H3/t24-,25+,26+,27-,28+,29-,30+,31-,32-,33+,34-,35+,36-,37+,38+,39-,40-,41-,42-,44-,45+,46-,47-,48-/m0/s1

InChI Key

ZIUOAVDHMLNSNY-QGEXMSAISA-N

SMILES

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)OC(=O)C)C)(C)O)C

Canonical SMILES

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)OC(=O)C)C)(C)O)C

Isomeric SMILES

CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C)(C)O)C

Colubrin is a triterpenoid.
colubrin is a natural product found in Colubrina asiatica with data available.

Colubrin is a triterpenoid compound primarily derived from the plant species Colubrina asiatica and Anadenanthera colubrina. It is characterized by its complex molecular structure, with the chemical formula C48H76O18C_{48}H_{76}O_{18} . This compound is part of a larger class of natural products known for their diverse biological activities and potential therapeutic applications. Triterpenoids like colubrin are often found in various plants and are recognized for their roles in traditional medicine.

Colubrin exhibits a range of biological activities that contribute to its medicinal value. Research indicates that it possesses anti-inflammatory, antimicrobial, and antioxidant properties. Studies have shown that extracts containing colubrin can modulate immune responses and exhibit protective effects against oxidative stress . Furthermore, its potential as an anticancer agent has been explored, with findings suggesting that it may inhibit the proliferation of cancer cells .

The synthesis of colubrin can be achieved through several methods:

  • Natural Extraction: Colubrin is primarily extracted from the bark and leaves of Colubrina asiatica or Anadenanthera colubrina. The extraction process typically involves solvent extraction methods using ethanol or methanol.
  • Chemical Synthesis: While not extensively documented for colubrin specifically, triterpenoids can often be synthesized through multi-step organic synthesis techniques that involve cyclization and functional group transformations.
  • Biotechnological Approaches: Advances in biotechnology may allow for microbial or plant cell culture methods to produce colubrin through fermentation processes.

Colubrin has several applications, particularly in traditional medicine and pharmacology:

  • Traditional Medicine: Used in various cultures for its purported health benefits, including treatment for respiratory issues and as an anti-inflammatory agent.
  • Pharmaceutical Development: Its bioactive properties make it a candidate for developing new drugs aimed at treating inflammatory diseases, infections, and cancer.
  • Cosmetic Industry: Due to its antioxidant properties, colubrin may be incorporated into cosmetic formulations aimed at skin protection.

Colubrin shares structural similarities and biological activities with several other triterpenoids. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey PropertiesUnique Features
ColubrinosideC50H78O19C_{50}H_{78}O_{19}Anti-inflammatory, AntimicrobialHigher degree of glycosylation
2,9-DimethyltryptolineVariableHallucinogenic propertiesFound in Anadenanthera species
BufoteninC12H16N2OC_{12}H_{16}N_{2}OPsychoactive effectsStronger psychoactive profile
DMTC12H16N2C_{12}H_{16}N_{2}Hallucinogenic propertiesMore potent psychoactive effects

Colubrin stands out due to its specific triterpenoid structure combined with notable immunomodulatory effects, distinguishing it from other compounds within this class.

Structural Characterization of α-Colubrine Derivatives

α-Colubrine represents a significant monoterpenoid indole alkaloid first isolated from Strychnos nux-vomica and subsequently identified in various Colubrina species [1]. Structurally, α-colubrine is characterized by its molecular formula C22H24N2O3 with a molecular weight of 364.4 g/mol [1]. The compound is fundamentally strychnine in which the hydrogen at position 3 has been replaced by a methoxy group, resulting in 3-methoxystrychnine [1]. This structural modification confers distinct chemical and biological properties compared to its parent compound.

The structural elucidation of α-colubrine derivatives has revealed a complex heteroheptacyclic framework typical of monoterpenoid indole alkaloids [1]. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy have confirmed the presence of the characteristic methoxy substitution at the C-3 position, which significantly influences the compound's reactivity and biological interactions . The aromatic ether functionality introduced by this methoxy group creates unique binding characteristics that distinguish α-colubrine from other strychnine-related alkaloids [1].

Chemical reactions analysis of α-colubrine demonstrates its susceptibility to various transformations including oxidation, reduction, and substitution reactions . Oxidation processes utilizing potassium permanganate and chromium trioxide yield corresponding oxide derivatives, while reduction with lithium aluminum hydride and sodium borohydride produces reduced alkaloid forms . The methoxy group participates actively in substitution reactions under basic conditions with methoxy donors such as dimethyl sulfate, leading to formation of various methoxy-substituted derivatives .

Comparative Alkaloid Distribution in Bark vs. Seeds

Alkaloid distribution patterns in Colubrina species demonstrate significant variation between different plant tissues, particularly when comparing bark and seed compositions. Research on Strychnos colubrina has revealed that both wood and root bark contain substantial concentrations of alkaloids, with root bark exhibiting significantly higher alkaloid content [3]. Analysis indicates that dry wood contains approximately 0.96 percent alkaloids, while dry bark contains 5.54 percent, representing nearly a six-fold increase in alkaloid concentration [3].

The bark of Colubrina species shows predominant accumulation of isoquinoline alkaloids, with Colubrina decipiens stem bark yielding five distinct isoquinoline compounds including magnococline, atheroline, nornantenine, stepholidine, and the novel compound decipine [4] [5]. These alkaloids exhibit diverse structural frameworks ranging from oxoaporphines to benzyl tetrahydroisoquinolines and tetrahydroprotoberberines [5]. The presence of these structurally diverse alkaloids in bark tissues suggests specialized biosynthetic machinery concentrated in these peripheral tissues.

In contrast, seed alkaloid profiles demonstrate different compositional patterns. Seeds of Colubrina asiatica contain bisbenzylisoquinoline alkaloids and 2-benzylisoquinoline compounds with demonstrated anti-hypertensive and anti-arrhythmic properties [6]. The essential oil extracted from seed kernels contains various alkaloids alongside terpenes and unsaturated compounds, exhibiting antimicrobial activity against pathogenic bacteria including Corynebacterium diphtheriae, Vibrio cholerae, and Staphylococcus aureus [6].

Polyphenolic Composition and Bioactive Fractions

The polyphenolic composition of Colubrina species represents a major class of bioactive compounds with significant therapeutic potential. Colubrina asiatica demonstrates substantial phenolic content, with aqueous leaf extracts containing 12.499 mg gallic acid equivalent per gram of extract powder in leaves and 0.867 mg/g in stems [7]. The total flavonoid content reaches 6.8 ± 0 mg gallic acid equivalent per gram in leaves and 2.8 ± 0.1 mg/g in stems [7].

High-performance liquid chromatography analysis has identified major polyphenolic compounds in Colubrina asiatica including gallic acid, catechin, epicatechin, ferulic acid, luteolin, kaempferol, and quercetin derivatives [8] [7]. The chromatographic profile reveals retention times for key compounds: palmitic acid (13.339 min), α-linolenic acid (14.893 min), ferulic acid (14.933 min), catechin (15.142 min), lupeol (15.441 min), and quercetin (18.357 min) [8].

Anadenanthera colubrina exhibits exceptional polyphenolic diversity with identified compounds including flavonoids predominantly as heterosides of catechins, quercetin, and kaempferol, alongside significant proanthocyanidin content [9]. Detailed phytochemical profiling using HPLC-ESI-MS/MS has revealed eighteen distinct compounds including catechin-O-hexoside, various epicatechin derivatives, B-type proanthocyanidin trimers, galloyl-afzelechin/fisetinidol-catechin complexes, and multiple kaempferol and quercetin glycosides [9].

The bioactive fractions demonstrate significant antioxidant properties, with Colubrina asiatica leaf extracts showing 57% DPPH radical scavenging activity compared to 84.6% for BHT and 96% for gallic acid controls [7]. FRAP assay measurements indicate total antioxidant activity of 137 ± 4.8 μM Fe2+ in leaves and 170 ± 38 μM Fe2+ in stems [7]. These activities correlate directly with the high concentration of phenolic compounds, particularly catechins and proanthocyanidins [8] [10].

Secondary Metabolite Variation Across Developmental Stages

Secondary metabolite accumulation in Colubrina species exhibits significant developmental stage-dependent variation, reflecting the dynamic nature of plant biosynthetic pathways throughout growth and maturation. Research demonstrates that secondary metabolite production is highly regulated and tissue-specific, with distinct metabolite profiles emerging at different developmental phases [11] [12].

The biosynthesis of secondary metabolites in Colubrina follows established plant metabolic frameworks involving precursors from primary metabolites including amino acids, fatty acids, sugars, and acetyl-CoA derivatives [11]. These precursor molecules originate primarily from the tricarboxylic acid cycle and shikimate pathways, providing the foundational building blocks for complex secondary metabolite formation [11].

Developmental regulation of alkaloid biosynthesis involves complex transcriptional control mechanisms mediated by specific transcription factors that activate secondary metabolite gene expression in particular cells, tissues, and developmental stages [11]. The expression of monoterpenoid indole alkaloid biosynthetic genes shows marked variation during plant development, with peak expression typically occurring during active growth phases and stress responses [13].

Environmental factors significantly influence secondary metabolite variation across developmental stages. Studies on related species demonstrate that factors including soil moisture, nutrient levels, precipitation, radiation, temperature, and elevation can induce substantial changes in secondary metabolite profiles [14]. For Anadenanthera colubrina, positive correlations have been established between bark tannin content and environmental humidity, suggesting that moisture availability directly impacts polyphenolic accumulation patterns [14].

The timing of metabolite accumulation varies considerably between different compound classes. Alkaloid biosynthesis often peaks during early vegetative growth and flowering stages, while polyphenolic compounds may accumulate continuously throughout development with enhanced production during stress conditions [11]. The compartmentalization of biosynthetic pathways across different cellular organelles ensures that metabolite synthesis occurs in appropriate developmental contexts, with cytoplasmic, chloroplastic, and endoplasmic reticulum-localized pathways contributing to the overall metabolite profile [11].

Storage and transport mechanisms for secondary metabolites also demonstrate developmental specificity. Alkaloids are frequently sequestered in specialized storage tissues or cellular compartments that develop during specific growth phases, ensuring optimal metabolite availability when needed for defense or ecological interactions [11]. The dynamic nature of these storage systems contributes to the observed variation in metabolite profiles across different developmental stages.

Data Tables

Alkaloid TypeSource TissueConcentrationBiological ActivityReference
α-ColubrineBark5.54% dry weightAntiviral against HIV-1 [3]
Isoquinoline alkaloidsStem barkVariableAntimalarial, antimycobacterial [4] [5]
BisbenzylisoquinolineSeedsNot quantifiedAnti-hypertensive [6]
Polyphenolic CompoundConcentration (mg/g)Plant PartAntioxidant ActivityReference
Total phenolics12.499 GAELeaves57% DPPH inhibition [7]
Total flavonoids6.8 ± 0 GAELeaves137 ± 4.8 μM Fe2+ [7]
Catechin7.6ExtractHigh antioxidant [8]
Quercetin12.0ExtractFree radical scavenging [8]
Secondary Metabolite ClassDevelopmental StagePeak AccumulationRegulatory FactorsReference
Monoterpenoid indole alkaloidsVegetative growthEarly floweringTranscription factors [11] [13]
Polyphenolic compoundsContinuousStress conditionsEnvironmental factors [14] [11]
Triterpenoid saponinsMature tissuesBark developmentTissue-specific [6] [15]

XLogP3

2.2

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

8

Exact Mass

940.50316557 g/mol

Monoisotopic Mass

940.50316557 g/mol

Heavy Atom Count

66

Dates

Last modified: 02-18-2024

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